molecular formula C8H9NO2 B13338301 (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol

(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol

Cat. No.: B13338301
M. Wt: 151.16 g/mol
InChI Key: YLPNAMCFMLCZDJ-ZETCQYMHSA-N
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Description

(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol is a heterocyclic compound that features a pyran and pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol typically involves multi-component reactions. One common method includes the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of palladium-catalyzed processes and other catalytic methods can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can affect various biological pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[2,3-c]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m0/s1

InChI Key

YLPNAMCFMLCZDJ-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1O)C=CN=C2

Canonical SMILES

C1COC2=C(C1O)C=CN=C2

Origin of Product

United States

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